molecular formula C13H12N4S B4390722 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B4390722
M. Wt: 256.33 g/mol
InChI Key: PHIHJISHKGQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 and protein kinase C, which are involved in cell proliferation and survival. Additionally, 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to modulate the activity of ion channels in the nervous system, suggesting potential effects on neuronal signaling.
Biochemical and Physiological Effects:
4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy. Additionally, 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to modulate the activity of ion channels in the nervous system, suggesting potential effects on neuronal signaling. Finally, this compound has been shown to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for further investigation in a range of scientific research fields. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. One potential direction is the development of novel cancer therapies based on the anti-proliferative effects of this compound. Additionally, further investigation into the mechanism of action of 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may provide insights into the modulation of signaling pathways in cells. Finally, the potential applications of this compound in the treatment of neurological and cardiovascular diseases warrant further investigation.

Scientific Research Applications

4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in a range of scientific research fields, including cancer research, neurobiology, and cardiovascular research. This compound has been shown to exhibit anti-proliferative effects in cancer cells, making it a promising candidate for the development of novel cancer therapies. Additionally, 4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to modulate the activity of ion channels in the nervous system, suggesting potential applications in the treatment of neurological disorders. Finally, this compound has been shown to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.

properties

IUPAC Name

4-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-2-18-13-11-8-16-17(12(11)14-9-15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIHJISHKGQKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.